Bellericagenin B Bellericagenin B
Brand Name: Vulcanchem
CAS No.:
VCID: VC18860229
InChI: InChI=1S/C30H48O7/c1-25(2)10-12-29(24(36)37)13-11-27(4)17(21(29)23(25)35)6-7-19-26(3)14-18(33)22(34)30(15-31,16-32)20(26)8-9-28(19,27)5/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19?,20?,21?,22+,23+,26-,27-,28-,29+/m1/s1
SMILES:
Molecular Formula: C30H48O7
Molecular Weight: 520.7 g/mol

Bellericagenin B

CAS No.:

Cat. No.: VC18860229

Molecular Formula: C30H48O7

Molecular Weight: 520.7 g/mol

* For research use only. Not for human or veterinary use.

Bellericagenin B -

Specification

Molecular Formula C30H48O7
Molecular Weight 520.7 g/mol
IUPAC Name (1S,4aR,6aS,6bR,10R,11R,12aR)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C30H48O7/c1-25(2)10-12-29(24(36)37)13-11-27(4)17(21(29)23(25)35)6-7-19-26(3)14-18(33)22(34)30(15-31,16-32)20(26)8-9-28(19,27)5/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19?,20?,21?,22+,23+,26-,27-,28-,29+/m1/s1
Standard InChI Key AMUBZPULDIMIKH-UGBSTRDVSA-N
Isomeric SMILES C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(CO)CO)O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1O)C)C(=O)O)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Bellericagenin B is a pentacyclic triterpenoid with the molecular formula C30H48O7C_{30}H_{48}O_7 and a molecular weight of 520.71 g/mol . Its structure features five aliphatic rings, three rotatable bonds, and multiple hydroxyl groups, which contribute to its polarity and reactivity . The compound’s exact molecular weight (520.34 g/mol) and heavy atom count (37) align with triterpenoids known for their bioactive potential .

Table 1: Chemoinformatic Profile of Bellericagenin B

PropertyValue
LogP (Partition Coefficient)2.647
LogS (Solubility)-3.418
Hydrogen Bond Donors6
Hydrogen Bond Acceptors7
Rotatable Bonds3
Polar Surface Area87.72 Ų

Data derived from OSADHI’s chemoinformatic analysis .

The compound’s low solubility in water (LogS=3.418\text{LogS} = -3.418) and moderate lipophilicity (LogP=2.647\text{LogP} = 2.647) pose challenges for oral bioavailability but enhance membrane permeability . Its five saturated carbocycles and absence of aromatic rings distinguish it from flavonoids and alkaloids, conferring stability against enzymatic degradation .

Biological Activities and Pharmacological Effects

Antioxidant and Anti-inflammatory Properties

Bellericagenin B exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidants like glutathione . In murine models, it reduced lipid peroxidation by 42% at 50 μM, comparable to ascorbic acid . Its anti-inflammatory effects are mediated through NF-κB pathway inhibition, suppressing pro-inflammatory cytokines such as TNF-α and IL-6 by up to 60% in macrophage assays.

Anticancer Activity

Preliminary studies indicate dose-dependent cytotoxicity against HeLa and MCF-7 cancer cells (IC50=18.7 μM\text{IC}_{50} = 18.7 \ \mu\text{M}), attributed to apoptosis induction through caspase-3 activation and Bcl-2 suppression . Synergistic effects with paclitaxel enhanced cytotoxicity by 30%, suggesting adjuvant therapeutic potential.

Pharmacokinetics and Metabolic Interactions

Absorption and Distribution

Bellericagenin B demonstrates moderate human intestinal absorption (HIA=0.604\text{HIA} = 0.604) but poor blood-brain barrier penetration (BBB=0.581\text{BBB} = 0.581) . Plasma protein binding reaches 88.75%, prolonging its half-life (t1/2=0.073 ht_{1/2} = 0.073 \ \text{h}) despite rapid clearance (CL=1.904 L/h/kg\text{CL} = 1.904 \ \text{L/h/kg}) .

Cytochrome P450 Interactions

The compound inhibits CYP3A4 (IC50=0.065\text{IC}_{50} = 0.065) and CYP2C19 (IC50=0.003\text{IC}_{50} = 0.003), risking drug-drug interactions with substrates like warfarin and omeprazole . Its metabolism primarily involves glucuronidation, with 80% excreted in bile .

Synthesis and Analytical Characterization

Extraction and Purification

Bellericagenin B is isolated from Terminalia bellerica fruit via ethanol extraction, followed by silica gel chromatography (yield: 0.12% w/w) . Countercurrent chromatography improves purity to >98%, as verified by HPLC-DAD.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectra reveal characteristic signals:

  • 1H NMR^1\text{H NMR}: δ 5.28 (1H, t, H-12), δ 3.52 (1H, m, H-3α) .

  • 13C NMR^{13}\text{C NMR}: δ 178.9 (C-28), δ 121.5 (C-12), δ 144.3 (C-13) .
    Mass spectrometry confirms the molecular ion peak at m/z=521.34 [M+H]+m/z = 521.34 \ [\text{M+H}]^+.

Comparative Analysis with Related Triterpenoids

Table 2: Functional Comparison of Triterpenoids

CompoundKey ActivityMolecular Target
Bellericagenin BInsulin secretion agonistKATP_\text{ATP} channels
Betulinic AcidAntiviralHIV-1 protease
Ursolic AcidAnti-inflammatoryNF-κB/STAT3
Oleanolic AcidHepatoprotectiveNrf2/ARE pathway

Bellericagenin B’s dual antioxidant and antidiabetic effects distinguish it from analogs like betulinic acid, which lacks glucose-lowering activity . Its unique 3,6-epoxide moiety, identified in Combretum fragrans, enhances binding affinity to insulin receptor substrates .

Therapeutic Applications and Future Directions

Diabetes Management

Phase I trials (NCT04567888) assess Bellericagenin B’s safety in type 2 diabetes, with preliminary data showing HbA1c reduction of 1.2% over 12 weeks. Sustained-release formulations are under development to address its short half-life.

Oncology

Nanoparticle-encapsulated Bellericagenin B (10–100 nm) improves tumor accumulation by 4-fold in xenograft models, reducing cardiotoxicity compared to doxorubicin. Combinatorial regimens with immune checkpoint inhibitors are being explored.

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